1,5-dicyclohexyl-1,3,5-triazinane-2-thione
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Overview
Description
1,5-Dicyclohexyl-1,3,5-triazinane-2-thione: is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazinane ring with two cyclohexyl groups and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dicyclohexyl-1,3,5-triazinane-2-thione can be synthesized through the cyclotrimerization of isocyanatocyclohexane. This reaction is typically carried out at room temperature under mild conditions, resulting in high chemoselectivity and excellent yield . The reaction involves the formation of a stable trifunctional isocyanurate ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dicyclohexyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazinanes depending on the nucleophile used.
Scientific Research Applications
1,5-Dicyclohexyl-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antiviral and antiplatelet agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-dicyclohexyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets through its thione group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its antimicrobial and antiviral properties.
Comparison with Similar Compounds
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione: This compound has a similar triazinane ring structure but with three cyclohexyl groups and three carbonyl groups instead of thione.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: This compound features aryl groups and multiple thione groups, offering different electronic and optical properties.
Uniqueness: 1,5-Dicyclohexyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern with cyclohexyl groups and a single thione group
Properties
IUPAC Name |
1,5-dicyclohexyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSWZNASDVVMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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